3,5,6-Trihydroxy-1-isopropylindole-d7
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Overview
Description
3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a deuterated form of 3,5,6-Trihydroxy-1-isopropylindole, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its metabolic pathways, making it valuable for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions using reagents like hydroxylamine or other oxidizing agents.
Isopropylation: Addition of the isopropyl group at the 1-position, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the indole ring or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.
Scientific Research Applications
3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trihydroxy-1-isopropylindole: The non-deuterated form, which may have different metabolic and stability profiles.
3,5,6-Trihydroxyindole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylindole: Lacks the hydroxyl groups, affecting its reactivity and applications
Uniqueness
3,5,6-Trihydroxy-1-isopropylindole-d7 is unique due to its deuterated nature, which can enhance its stability and provide distinct advantages in research and industrial applications. The presence of multiple hydroxyl groups and an isopropyl group further contributes to its versatility and reactivity .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D |
InChI Key |
OGRIJODCJMPIOE-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |
Origin of Product |
United States |
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